

The Pharmacology of OT-730: An Oculoselective Prodrug for Glaucoma

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Compound of Interest		
Compound Name:	OT-730	
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This technical guide provides a comprehensive overview of the pharmacology of **OT-730**, a novel prodrug developed by Othera Pharmaceuticals as a potential treatment for glaucoma and ocular hypertension. The information presented is targeted towards researchers, scientists, and drug development professionals, synthesizing the available data on this investigational compound. It is important to note that public information regarding **OT-730** is limited, with most available data dating back to the initiation of its clinical development in 2008-2009. The development of **OT-730** appears to have been discontinued, as no recent data or publications are available.

Introduction to OT-730 and its Therapeutic Rationale

OT-730 is an ophthalmic prodrug designed for the topical treatment of elevated intraocular pressure (IOP), a primary risk factor for glaucoma.[1][2] The core therapeutic concept behind **OT-730** is to provide a potent beta-adrenergic antagonist (beta-blocker) with localized efficacy within the eye, while minimizing the systemic side effects commonly associated with this class of drugs.[1][3]

Topical beta-blockers are a mainstay in glaucoma therapy, functioning by reducing the production of aqueous humor in the ciliary body, which in turn lowers IOP.[4] However, systemic absorption of these drugs can lead to cardiovascular and respiratory side effects, such as bradycardia, bronchospasm, and hypotension. **OT-730** was engineered as an "oculoselective" or "soft" drug to address this limitation.

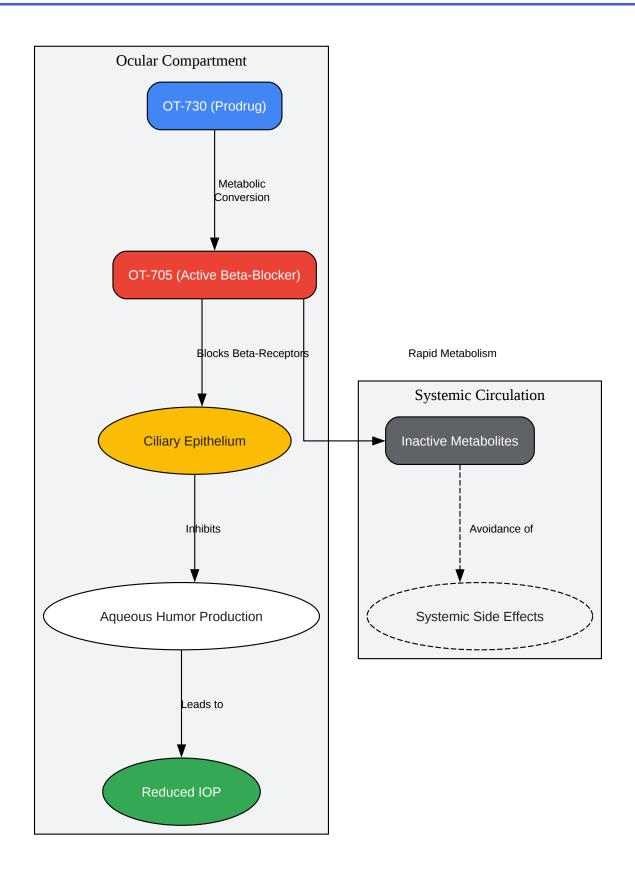


Mechanism of Action: A Prodrug Approach

OT-730 is an inactive precursor that, upon administration to the eye, is metabolized to its active form, OT-705. OT-705 is a potent beta-blocker that exerts its therapeutic effect by antagonizing beta-adrenergic receptors in the ciliary epithelium, leading to a decrease in aqueous humor production. The prodrug design is intended to facilitate corneal penetration and subsequent conversion to the active moiety within the target tissue.

The key innovation in the pharmacology of **OT-730** lies in its metabolic profile. Once OT-705 enters the systemic circulation, it is designed to be rapidly metabolized into inactive components. This rapid systemic inactivation is the basis for its intended improved safety profile compared to conventional topical beta-blockers like timolol.





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Figure 1: Conceptual workflow of **OT-730** prodrug activation and metabolism.



Preclinical Pharmacology

According to press releases from Othera Pharmaceuticals, preclinical studies in animal models demonstrated that **OT-730** had comparable IOP-lowering efficacy to timolol, the most commonly prescribed beta-blocker for glaucoma. Furthermore, these studies suggested a superior systemic safety profile for **OT-730** compared to timolol. Specific quantitative data from these preclinical studies, including dose-response relationships, duration of action, and detailed safety pharmacology, have not been made publicly available.

Clinical Development: Phase 1-2 Trial

Othera Pharmaceuticals submitted an Investigational New Drug (IND) application for **OT-730** to the U.S. Food and Drug Administration (FDA) in 2008. Subsequently, a Phase 1-2 clinical trial (NCT00753168) was initiated to evaluate the safety and efficacy of **OT-730** in patients with open-angle glaucoma or ocular hypertension.

Experimental Protocol: NCT00753168

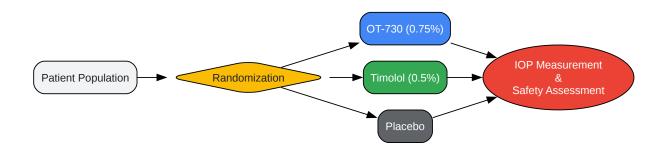
The study was designed as a randomized, multi-center, investigator-masked, placebo- and active-controlled trial. The primary objective was to assess the IOP-lowering effect and safety of **OT-730** ophthalmic solution.

Table 1: Summary of Clinical Trial NCT00753168 Protocol



Parameter	Description	
Study Title	Phase 1-2 Evaluation of OT-730 Eye Drops in Reducing the Intraocular Pressure in Patients With Ocular Hypertension or Open-Angle Glaucoma	
ClinicalTrials.gov ID	NCT00753168	
Sponsor	Othera Pharmaceuticals	
Study Design	Randomized, Investigator-Masked, Parallel Assignment	
Inclusion Criteria	Diagnosis of primary open-angle glaucoma or ocular hypertension	
Treatment Arms	- OT-730 Ophthalmic Solution (0.75%)- Timolol Maleate Ophthalmic Solution (0.5%) (Active Comparator)- Placebo	
Primary Outcome	Reduction in Intraocular Pressure	
Status	The last update to the clinical trial record was in 2009, and no results have been posted.	

Source: ClinicalTrials.gov, Othera Pharmaceuticals Press Release



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Figure 2: Simplified workflow for the Phase 1-2 clinical trial of OT-730.



Clinical Trial Results

As of the latest available information, the results of the Phase 1-2 clinical trial for **OT-730** have not been publicly disclosed. The clinical trial record has not been updated since 2009, and no publications detailing the trial's outcomes are available.

Pharmacokinetics

Detailed pharmacokinetic parameters for **OT-730** and OT-705, such as absorption, distribution, metabolism, and excretion, have not been published. The core concept of the drug's design is a rapid, one-step hydrolysis in the bloodstream to an inactive acidic metabolite, a principle applied to other "soft" beta-blockers.

Summary and Future Directions

OT-730 was a promising "soft drug" candidate for the treatment of glaucoma, designed to offer the IOP-lowering efficacy of a potent beta-blocker with an enhanced safety profile due to its ocu-selective nature and rapid systemic inactivation. A Phase 1-2 clinical trial was initiated to validate this concept. However, the lack of any public data or further announcements since 2009 suggests that the clinical development of **OT-730** was likely terminated. The reasons for this discontinuation are not publicly known and could range from issues with efficacy, safety, formulation, or strategic business decisions by the developing company. For researchers in the field, the concept of **OT-730** remains an interesting case study in the design of locally acting prodrugs to improve the therapeutic index of established drug classes.

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